molecular formula C16H11Cl2NO B2532710 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile CAS No. 344281-01-2

2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile

Cat. No.: B2532710
CAS No.: 344281-01-2
M. Wt: 304.17
InChI Key: SMARUAQOQCVUDM-UHFFFAOYSA-N
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Description

2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a 4-oxobutanenitrile backbone

Scientific Research Applications

2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile has several scientific research applications:

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It often includes recommendations for safe handling and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include substituted phenyl derivatives, amines, and carboxylic acids, which can be further utilized in various chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2,4-Bis(4-chlorophenyl)-4-oxobutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-bis(4-chlorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-14-5-1-11(2-6-14)13(10-19)9-16(20)12-3-7-15(18)8-4-12/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMARUAQOQCVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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